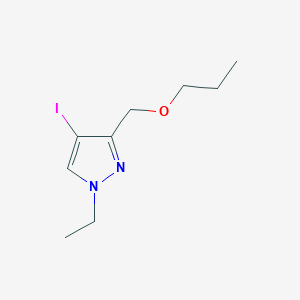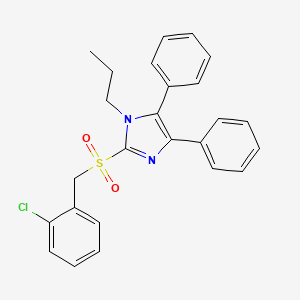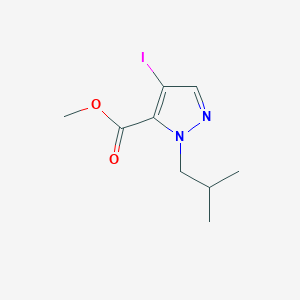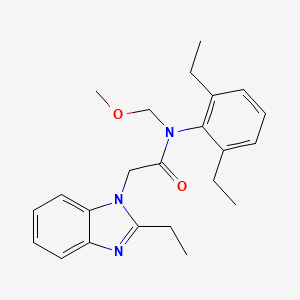
1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Pyrazoles, including 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole, can be synthesized through various methods. For example, ethyl 2,3-dioxobutanoate-2-arylhydrazones treated with [hydroxy(tosyloxy)iodo]benzene under reflux conditions and subsequent heating with N-ethyldiisopropylamine can yield cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates (Patel et al., 1991).
Electroluminescence
- Electrochemiluminescence Applications : Transition metal complexes with pyrazole derivatives demonstrate intense electrochemiluminescence (ECL). A study synthesizing such complexes found them to exhibit highly intense ECL in DMF solution (Feng et al., 2016).
Crystal Structure Analysis
- Structural Studies : Pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and analyzed using X-ray diffraction, offering insights into molecular structure and interactions (Naveen et al., 2021).
NMR Spectroscopy
- NMR Studies : Detailed NMR spectroscopic studies of 1H-pyrazoles, including their iodinated derivatives, provide valuable data for understanding chemical properties and molecular structures (Holzer & Gruber, 1995).
Tautomerism and Molecular Interactions
- Tautomerism in NH-Pyrazoles : The structures of NH-pyrazoles and their tautomerism, both in solution and in solid state, have been explored through crystallography and NMR spectroscopy. This research provides insights into hydrogen bonding and molecular dynamics (Cornago et al., 2009).
Building Blocks for Chemical Synthesis
- Synthesis of Iodinated Pyrazoles : Research has focused on synthesizing various iodinated pyrazole derivatives, which are valuable as building blocks in the fields of CropScience and oncology (Guillou et al., 2011).
Propiedades
IUPAC Name |
1-ethyl-4-iodo-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGPOKWYAAVHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)



![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)


![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)


![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)